molecular formula C25H24ClN3O2 B244332 N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide

Cat. No.: B244332
M. Wt: 433.9 g/mol
InChI Key: XMTGPIJIGALMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzoyl group attached to a piperazine ring, which is further connected to a phenyl group and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobenzene with piperazine under reflux conditions.

    Introduction of the Chlorobenzoyl Group: The piperazine intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the chlorobenzoyl group.

    Coupling with Phenyl and Methylbenzamide: The final step involves coupling the chlorobenzoyl-piperazine intermediate with 4-aminophenyl-2-methylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide
  • 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid
  • N-{4-[4-(4-Chlorobenzoyl)-1-piperazinyl]phenyl}-4-methylbenzamide

Uniqueness

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide is unique due to its specific structural features, such as the presence of both a chlorobenzoyl group and a methylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24ClN3O2

Molecular Weight

433.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C25H24ClN3O2/c1-18-4-2-3-5-23(18)24(30)27-21-10-12-22(13-11-21)28-14-16-29(17-15-28)25(31)19-6-8-20(26)9-7-19/h2-13H,14-17H2,1H3,(H,27,30)

InChI Key

XMTGPIJIGALMKA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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